Cyclohexyl(cyclohexylphenyl)benzene

Description

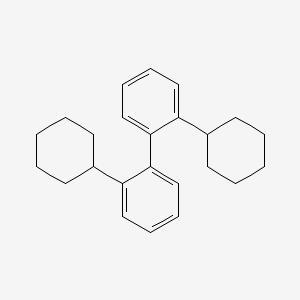

Structure

2D Structure

3D Structure

Properties

CAS No. |

28088-75-7 |

|---|---|

Molecular Formula |

C24H30 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-cyclohexyl-2-(2-cyclohexylphenyl)benzene |

InChI |

InChI=1S/C24H30/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h7-10,15-20H,1-6,11-14H2 |

InChI Key |

NGOVHLJGWXFORJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3C4CCCCC4 |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C3=CC=CC=C3C4CCCCC4 |

Other CAS No. |

28088-75-7 |

Origin of Product |

United States |

Computational and Theoretical Investigations of Cyclohexyl Cyclohexylphenyl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. nih.govaps.org For a molecule like Cyclohexyl(cyclohexylphenyl)benzene, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.

Density Functional Theory (DFT) Studies of Aromaticity and Substituent Effects

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.netmdpi.commdpi.com In the context of this compound, DFT can be employed to understand how the cyclohexyl substituents affect the aromaticity of the central benzene (B151609) ring.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. schrodinger.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and electronic transitions of a molecule. schrodinger.comrsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO would also be associated with the π-system of the benzene rings. The presence of the electron-donating cyclohexyl groups would be expected to raise the energy of the HOMO. youtube.com This, in turn, would lead to a smaller HOMO-LUMO gap compared to unsubstituted biphenyl (B1667301), suggesting that this compound might be more reactive and susceptible to electrophilic attack.

Molecular orbital analysis using DFT would reveal the spatial distribution of these frontier orbitals. researchgate.net The extent of delocalization of the HOMO and LUMO across the two phenyl rings would be dependent on the dihedral angle between them. A more planar conformation would lead to greater delocalization and a smaller energy gap.

Table 1: Inferred HOMO-LUMO Energy Gaps for this compound and Related Compounds

| Compound | Inferred HOMO Energy (eV) | Inferred LUMO Energy (eV) | Inferred HOMO-LUMO Gap (eV) |

| Benzene | -6.5 | -1.1 | 5.4 |

| Biphenyl | -6.2 | -1.5 | 4.7 |

| Cyclohexylbenzene (B7769038) | -6.3 | -1.2 | 5.1 |

| This compound | -6.1 | -1.6 | 4.5 |

Note: The values in this table are inferred based on general trends observed in computational studies of related aromatic hydrocarbons and are for illustrative purposes. Actual values would require specific DFT calculations for this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are crucial for its properties. Conformational analysis helps in identifying the most stable arrangements of the atoms in space. dalalinstitute.comsapub.org

Exploration of Conformational Space using Advanced Algorithms

Due to the rotational freedom around the single bonds connecting the rings and the flexibility of the cyclohexyl groups, this compound possesses a complex conformational landscape. Advanced computational algorithms, such as molecular dynamics simulations or Monte Carlo methods, coupled with force fields or quantum mechanical calculations, are necessary to explore this landscape thoroughly. rsc.org

The primary degrees of freedom would be the dihedral angles between the benzene rings and the orientation of the cyclohexyl groups (chair, boat, or twist-boat conformations). dalalinstitute.com The chair conformation is generally the most stable for a cyclohexane (B81311) ring. dalalinstitute.com The attachment of the cyclohexyl rings to the benzene ring can be either axial or equatorial, with the equatorial position being sterically favored. sapub.org Therefore, the global minimum energy structure of this compound is expected to have both cyclohexyl groups in the chair conformation and attached equatorially to the benzene rings.

Quantum Mechanical Approaches to Conformational Equilibria

Quantum mechanical methods, particularly DFT, can be used to calculate the relative energies of different conformers with high accuracy. mdpi.com By calculating the energies of various stable conformations (local minima on the potential energy surface) and the transition states connecting them, a detailed energy landscape can be constructed. ic.ac.uk

For this compound, key conformational equilibria would include the rotation around the C-C bond linking the two central benzene rings and the ring-flipping of the cyclohexyl groups. The energy barriers for these processes determine the flexibility of the molecule at a given temperature. The rotational barrier in substituted biphenyls can be significant, and in some cases, can lead to atropisomerism, where different conformers can be isolated at room temperature. libretexts.org Given the bulk of the cyclohexyl groups, it is plausible that the rotational barrier in this compound is substantial.

NMR Chemical Shift Prediction and Computational-Assisted Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR chemical shifts, which can then be compared with experimental data to confirm the structure and conformation of a molecule. stenutz.euacs.orgutah.edu

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the GIAO (Gauge-Including Atomic Orbital) method, often in conjunction with DFT. researchgate.net The chemical shifts of the aromatic protons and carbons would be particularly sensitive to the electronic effects of the cyclohexyl substituents and the dihedral angle between the phenyl rings. youtube.commodgraph.co.ukwisc.edu The protons on the cyclohexyl rings would exhibit complex splitting patterns depending on their axial or equatorial positions and their proximity to the aromatic system. sapub.org

By calculating the NMR spectra for different low-energy conformers, it is possible to determine which conformer, or blend of conformers, best matches the experimental spectrum. rsc.org This computational-assisted approach is invaluable for unambiguously assigning the structure and understanding the conformational preferences of complex molecules like this compound in solution. utah.edu

Molecular Dynamics Simulations of Aromatic and Alicyclic Systems

Molecular dynamics (MD) simulations provide a powerful lens through which to examine the behavior of complex chemical systems at the atomic level. For molecules like this compound, which contain both rigid aromatic and flexible alicyclic components, MD simulations offer valuable insights into their structural dynamics, intermolecular interactions, and collective behavior. These computational methods allow researchers to model the motion of atoms and molecules over time, governed by the forces between them, thereby revealing emergent properties that are often difficult to discern through experimental means alone.

Intermolecular Interactions and Self-Assembly Behavior

The interplay of forces between molecules dictates their macroscopic properties, and in the case of this compound, the combination of aromatic and aliphatic moieties leads to a rich variety of non-covalent interactions. Stacking interactions, particularly between the benzene rings, are a significant driving force for self-assembly. Research has shown that even interactions between non-aromatic rings, such as cyclohexane, can be substantial and comparable in energy to those of aromatic molecules. researchgate.net

Computational studies have revealed that aliphatic-aromatic stacking interactions, such as those between cyclohexane and benzene, can be surprisingly strong, even stronger than the stacking interactions between two benzene molecules. researchgate.net High-level ab initio calculations have determined the interaction energy between cyclohexane and benzene to be -3.27 kcal/mol, which is significantly greater than the -2.84 kcal/mol calculated for the benzene dimer. researchgate.net This counterintuitive finding highlights the importance of dispersion forces and the complementary nature of the electron-rich aromatic ring and the saturated cyclohexane ring in promoting strong attractions. This suggests that the cyclohexyl groups in this compound play a crucial role in mediating intermolecular associations, not merely acting as bulky, inert substituents.

Dynamic Properties of Substituted Benzene and Cyclohexane Moieties

The dynamic behavior of the constituent parts of this compound is as important as their static interactions. The benzene ring, while rigid in its core structure, can undergo various motions, including rotation and libration. The cyclohexane ring is famously flexible, readily interconverting between different conformations, most notably the chair and boat forms. youtube.com The presence of a bulky substituent like the cyclohexylphenyl group will undoubtedly influence the conformational landscape of the other cyclohexane ring.

Molecular dynamics simulations can track these dynamic processes in detail. For instance, simulations can reveal the characteristic frequencies of bond vibrations and torsional rotations, providing a computational analogue to spectroscopic techniques. They can also quantify the rate of conformational changes in the cyclohexane rings and the rotational dynamics of the phenyl group. These dynamic properties are not merely of academic interest; they have a direct impact on the material properties of substances composed of these molecules, such as their viscosity and diffusion coefficients.

Studies on simpler, related systems provide a foundation for understanding the dynamics of this compound. For example, MD simulations of benzene and cyclohexane in aqueous solution have detailed the structuring and dynamics of water molecules in their vicinity. researchgate.net While not directly analogous to the bulk phase of this compound, these studies demonstrate the ability of MD to probe the local environment and dynamic behavior of these fundamental chemical building blocks. The insights gained from such simulations can be extrapolated to more complex systems, helping to build a comprehensive picture of the molecular-level motions that govern the macroscopic properties of materials.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers a suite of tools for predicting the reactivity of molecules and elucidating the intricate details of reaction mechanisms. For a molecule as complex as this compound, these theoretical approaches are indispensable for understanding where and how chemical reactions are likely to occur. By calculating the electronic structure and energy of the molecule and its potential reaction products and transition states, chemists can gain a predictive understanding of its chemical behavior.

Local and Global Reactivity Descriptors

Local reactivity descriptors, on the other hand, pinpoint specific atomic sites within the molecule that are most susceptible to attack. nih.gov The Fukui function is a prominent example, indicating the change in electron density at a particular point in the molecule upon the addition or removal of an electron. arxiv.org This allows for the identification of the most likely sites for nucleophilic or electrophilic attack. For this compound, these descriptors could be used to predict, for example, the most probable positions for electrophilic aromatic substitution on the benzene ring or radical attack on the cyclohexane rings.

The following table provides a conceptual overview of how these descriptors might be applied to this compound, though specific values would require detailed quantum chemical calculations.

| Reactivity Descriptor | Definition | Predicted Application to this compound |

| Global Descriptors | ||

| Chemical Potential (μ) | The negative of the electronegativity; tendency to lose or gain electrons. | Indicates the overall tendency of the molecule to react with electrophiles or nucleophiles. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower hardness value would suggest higher reactivity. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the molecule's ability to act as an electrophile. |

| Local Descriptors | ||

| Fukui Function (f(r)) | The change in electron density at a point r when the number of electrons changes. | Identifies the most reactive sites for electrophilic, nucleophilic, and radical attack on the aromatic and aliphatic rings. |

| Local Softness (s(r)) | The product of the global softness and the Fukui function. | Provides a more nuanced view of local reactivity, considering both the site's intrinsic reactivity and the molecule's overall polarizability. |

Transition State Analysis and Reaction Pathways

Beyond predicting where a reaction might occur, theoretical chemistry can also illuminate the "how" by mapping out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. youtube.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For a molecule like this compound, a variety of reactions could be envisaged, from functionalization of the aromatic ring to reactions involving the cyclohexyl groups. For each potential reaction, computational methods can be used to:

Locate the transition state structure: This is a critical step, as the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculate the activation energy: This allows for a quantitative prediction of the reaction's feasibility under different conditions.

Trace the intrinsic reaction coordinate (IRC): This is a path on the potential energy surface that connects the reactants, transition state, and products, providing a detailed movie of the reaction mechanism.

For example, in the acid-catalyzed alkylation of benzene with cyclohexene (B86901) to form cyclohexylbenzene, a key industrial process, theoretical calculations could be used to model the mechanism involving the formation of a cyclohexyl cation and its subsequent attack on the benzene ring. wikipedia.org Similarly, the oxidation of cyclohexylbenzene to its hydroperoxide, a step in a commercial route to phenol (B47542) and cyclohexanone, could be studied to understand the radical mechanism involved. wikipedia.org

By combining the insights from local and global reactivity descriptors with detailed transition state analysis, a comprehensive and predictive understanding of the chemical reactivity of this compound can be achieved. This knowledge is invaluable for designing new synthetic routes, understanding degradation pathways, and developing novel applications for this and related compounds.

Research Applications of Cyclohexyl Cyclohexylphenyl Benzene in Advanced Materials Science

Role in Liquid Crystalline Materials Development

The most prominent application of molecules containing cyclohexylphenyl and related bicyclohexyl (B1666981) cores is in the formulation of liquid crystal (LC) mixtures. These compounds are crucial components in liquid crystal displays (LCDs) due to their advantageous physical properties, such as low viscosity, high clearing points, and moderate birefringence. rsc.org

The ability of a molecule to exhibit liquid crystalline phases, known as mesogenicity, is intrinsically linked to its molecular shape and architecture. For calamitic (rod-like) liquid crystals, a rigid core with a high aspect ratio is essential. The cyclohexyl(cyclohexylphenyl)benzene structure and its analogues provide this necessary rigidity.

The molecular architecture of these compounds is critical to their mesogenic behavior. The presence of both aromatic (phenyl) and aliphatic alicyclic (cyclohexyl) rings creates a structure with a specific balance of rigidity and flexibility. The stereochemistry of the cyclohexane (B81311) rings plays a vital role; the trans isomers, having a more linear and rigid shape, are generally favored for inducing and stabilizing liquid crystalline phases with high clearing points. rsc.org In contrast, cis isomers disrupt the linear geometry, which can hinder the formation of ordered mesophases. rsc.org The linear arrangement of the core structure, often enhanced by terminal alkyl or alkoxy chains, allows the molecules to align parallel to each other, a prerequisite for forming nematic and smectic phases. rsc.org

The introduction of cyclohexyl rings in place of benzene (B151609) rings within the mesogenic core is a common strategy to fine-tune the properties of liquid crystals. This substitution can lead to lower melting points and reduced viscosity, which are desirable for display applications, while maintaining a broad nematic phase range. lbl.gov

The relationship between molecular structure and the physical properties of the resulting material is a central theme in materials science. In the context of liquid crystals containing cyclohexylphenyl units, these relationships are well-studied, particularly for thermotropic systems, where phase transitions are induced by temperature changes.

Thermotropic Liquid Crystals: In thermotropic LCs, the specific arrangement and type of rings in the molecular core, along with the length and nature of terminal chains, dictate the material's properties. researchgate.netresearchgate.net

Phase Behavior: The substitution of a phenyl ring with a cyclohexyl ring generally lowers the clearing point (the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase) and can suppress the formation of higher-ordered smectic phases in favor of the nematic phase. lbl.gov The table below shows examples of phase transitions for some liquid crystalline compounds containing cyclohexylphenyl and related structures. rsc.org

Viscosity: A key advantage of incorporating cyclohexane rings is the reduction in viscosity compared to their all-aromatic counterparts. lbl.gov This is crucial for fast-switching LCDs.

Table 1: Phase Transitions of Representative Liquid Crystalline Compounds An interactive data table presenting the phase transition temperatures for various liquid crystalline compounds containing cyclohexyl and phenyl rings.

| Compound Structure (R-Core-R') | Phase Transitions (°C) |

|---|---|

| C₃H₇-(c-C₆H₁₀)-C₆H₄-C₅H₁₁ | Cr 25 N 62 I |

| C₅H₁₁-(c-C₆H₁₀)-C₆H₄-OC₂H₅ | Cr 38 N 75 I |

| C₃H₇-(c-C₆H₁₀)-(c-C₆H₁₀)-C₂H₄-C₆H₅ | Cr 98 SmB 125 N 240 I |

| C₅H₁₁-(c-C₆H₁₀)-C₆H₄-CN | Cr 55 N 85 I |

Data sourced from scientific literature. rsc.org Cr = Crystalline, N = Nematic, SmB = Smectic B, I = Isotropic Liquid.

Lyotropic Liquid Crystals: Lyotropic liquid crystals form phases through the influence of a solvent, and their behavior is governed by the amphiphilic nature of the molecules. cityu.edu.hkrsc.org While the core structure of this compound is primarily hydrophobic, it can be functionalized with hydrophilic groups (like ethylene (B1197577) glycol or hydroxyl groups) to induce amphiphilicity. cityu.edu.hk In such cases:

The rigid, bulky core acts as the hydrophobic part.

The attached polar groups provide the hydrophilic character. This molecular design can lead to the formation of mesophases, such as lamellar (smectic-like) or columnar phases, in the presence of a solvent. cityu.edu.hkrsc.org The incompatibility between the hydrophobic core and the hydrophilic tails drives the micro-phase separation that results in these ordered structures. rsc.org

Integration into Polymeric Matrices for Functional Materials

While the direct polymerization of a complex monomer like this compound is not widely documented, the incorporation of its constituent chemical motifs—cyclohexyl and phenyl rings—into polymer chains is a common strategy for creating functional materials with tailored properties.

Direct synthesis of polymers using this compound as a repeating monomeric unit appears to be a specialized and not commonly reported route. Polymer synthesis generally favors more straightforward and reactive bifunctional monomers. However, it is conceivable to synthesize such polymers through routes like polycondensation or cross-coupling reactions if appropriate functional groups (e.g., halides, boronic acids, hydroxyls, or carboxylic acids) are added to the core structure. A hypothetical polymerization could involve monomers derived from this compound to create polyesters, polyamides, or polyarylenes. rsc.org

The introduction of rigid and bulky groups like cyclohexylphenyl units into a polymer backbone has a predictable and significant impact on the resulting material's morphology and performance.

Performance:

Thermal Stability: The inherent rigidity of the aromatic and alicyclic rings can enhance the thermal stability of the polymer.

Mechanical Properties: Polymers containing these structures are expected to exhibit high Young's modulus and mechanical strength due to the stiffness of the backbone. nih.gov

Solubility: The presence of cyclohexyl groups often improves the solubility of rigid polymers in organic solvents compared to their all-phenyl counterparts, which can be beneficial for solution processing.

Utilization as Building Blocks for Organic Electronic Materials

The distinct electronic and structural characteristics of phenyl and cyclohexyl groups make their combination in a single building block an interesting concept for the design of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). lbl.govnih.gov

The core principle is to balance charge transport, which is facilitated by the π-conjugated phenyl systems, with processability and morphological control, which can be tuned by the aliphatic cyclohexyl substituents. rsc.orgresearchgate.net

A comparative study on n-type organic semiconductors highlighted the different roles of phenyl- and cyclohexyl-terminated side chains. rsc.org While both led to similar packing structures, the phenyl-terminated version exhibited less dynamic molecular motion due to intermolecular C-H···π interactions, which is favorable for good charge-transport properties. rsc.org The cyclohexyl-terminated counterpart lacked these specific interactions, leading to more dynamic disorder and lower electron mobility. rsc.org

This suggests that a building block like this compound could be strategically employed in organic semiconductors:

The phenyl portions can form part of the π-conjugated system essential for charge carrier mobility. cityu.edu.hkresearchgate.net

The cyclohexyl groups can act as bulky side groups or parts of the core to:

Ensure solubility for solution-based processing techniques like inkjet printing. researchgate.net

Sterically tune the solid-state packing of the molecules to optimize intermolecular electronic coupling and minimize detrimental effects like excessive aggregation. researchgate.net

Increase the triplet energy level in host materials for blue phosphorescent OLEDs, as seen with highly twisted structures like hexaphenylbenzene (B1630442) derivatives. researchgate.net

While specific OFETs or OLEDs using the exact this compound structure are not prominently reported, the underlying design principle of combining aromatic and saturated cyclic units is a recurring theme in the development of high-performance organic electronic materials. rsc.org

Design of Organic Semiconductors and Conductors

The strategic inclusion of cyclohexyl-phenyl moieties in π-conjugated systems is a key approach in designing high-performance organic semiconductors. The choice between a terminal cyclohexyl group and a phenyl group can significantly alter the solid-state properties of these materials, which are crucial for their function in electronic devices. rsc.org

Research on anthracene (B1667546) derivatives has demonstrated the benefits of incorporating cyclohexyl-phenyl groups. frontiersin.orgnih.govnih.gov A notable example is 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA), a p-type organic semiconductor designed for high thermal stability. frontiersin.orgnih.gov The introduction of the cyclohexyl group leads to a significant increase in thermal robustness compared to similar molecules with linear alkyl chains. frontiersin.orgnih.gov For instance, DcHPA has a sublimation temperature of approximately 360°C, which is 50°C higher than its n-hexyl-phenyl substituted counterpart (DnHPA). frontiersin.orgfrontiersin.org This enhanced stability is critical for the longevity and reliable operation of organic field-effect transistors (OFETs) under various conditions. frontiersin.org

The substitution pattern also directly impacts charge transport, a fundamental property of semiconductors. nih.gov In single-crystal OFETs, DcHPA has shown high charge carrier mobility, with an average value of 1.98 cm²V⁻¹s⁻¹ and a maximum value reaching 3.16 cm²V⁻¹s⁻¹. frontiersin.org

Comparative studies between phenyl- and cyclohexyl-terminated substituents on other organic semiconductor cores provide further insight. rsc.org While phenyl groups can engage in specific intermolecular C-H···π interactions that restrict molecular motion, the non-aromatic cyclohexyl group does not form these interactions, leading to more dynamic molecular motions. rsc.org This difference in intermolecular forces affects the molecular packing and electronic coupling in the solid state. rsc.orgspringernature.com In some systems, the use of bulky cyclohexyl substituents has been shown to force a near-ideal 2D brickwork packing structure, which is beneficial for achieving isotropic (uniform in all directions) charge transport. springernature.com However, in other cases, the increased dynamic motion of cyclohexyl-terminated molecules has been linked to a lower electron mobility compared to their phenyl-terminated analogues. rsc.org This highlights the complex interplay between molecular structure, solid-state packing, and electronic performance, making the cyclohexyl-phenyl motif a versatile tool for fine-tuning the properties of organic semiconductors. rsc.orgfrontiersin.org

| Compound | Substituent Type | Key Property | Value | Source |

|---|---|---|---|---|

| DcHPA | Cyclohexyl-Phenyl | Sublimation Temperature | ~360 °C | frontiersin.orgnih.govfrontiersin.org |

| DnHPA | n-Hexyl-Phenyl | Sublimation Temperature | ~310 °C | frontiersin.orgnih.govfrontiersin.org |

| DcHPA | Cyclohexyl-Phenyl | Max. Hole Mobility | 3.16 cm²V⁻¹s⁻¹ | frontiersin.org |

| Cyclohexyl-terminated BQQDI | Cyclohexyl | Electron Mobility | Relatively Low | rsc.org |

| Phenyl-terminated BQQDI | Phenyl | Electron Mobility | Higher than cyclohexyl variant | rsc.org |

Photophysical Properties and Optoelectronic Device Applications

The photophysical properties, such as absorption and emission of light, are central to the function of optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgmun.ca These properties are determined by the molecule's electronic structure. Polycyclic aromatic hydrocarbons (PAHs), the class of molecules to which this compound belongs, are known for their unique optical and electrical properties stemming from their extended π-conjugated systems. rsc.orgresearchgate.net

Anthracene and its derivatives are particularly well-studied for their strong fluorescence in the blue and green spectral regions. nih.govmdpi.combohrium.com The substitution at key positions on the anthracene core can tune its photophysical characteristics. mdpi.comrsc.org For example, attaching groups to the 9 and 10 positions can alter the fluorescence quantum yield and emission wavelength. nih.govrsc.org

Design of Supramolecular Assemblies Incorporating this compound

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govacs.org The design of molecules that can recognize each other and spontaneously form larger, ordered structures is a cornerstone of this field. nsf.govboekhovenlab.com

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves a larger "host" molecule that selectively binds a smaller "guest" molecule. youtube.com This molecular recognition is driven by a combination of size/shape complementarity and favorable non-covalent interactions between the host and guest. nih.gov

The phenyl-cyclohexyl structural unit can play a significant role in these recognition events. Research has shown that replacing aromatic rings (phenyl) with their saturated counterparts (cyclohexyl) does not necessarily eliminate the potential for "stacking" interactions, which are crucial for the assembly of many biological and synthetic systems. These interactions, driven by dispersion forces, can occur between a cyclohexyl group and an aromatic ring. nih.gov This suggests that a cyclohexyl-phenyl moiety can act as a recognition site, binding to either other aromatic systems or aliphatic groups through a combination of π-π and hydrophobic interactions.

In some host-guest systems, the host molecule has a cavity that can encapsulate a guest. nih.govrsc.org The binding affinity is determined by how well the guest fits and the nature of the interactions within the complex. For example, the binding of various polycyclic aromatic hydrocarbons within a cyclophane host depends not just on the guest's π-electron count but also on its geometric shape. nih.gov The flexible, three-dimensional nature of the cyclohexyl group, combined with the planar, aromatic phenyl group in a cyclohexyl-phenyl substituent, could offer unique binding selectivities for guests of specific shapes and electronic properties.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the process by which molecules spontaneously organize into well-defined, larger structures. nih.govboekhovenlab.com This process is fundamental to creating complex materials like organic nanotubes and fibrillar networks for hydrogels. researchgate.netrsc.org The final structure is dictated by the balance of intermolecular forces between the constituent molecules. nih.govrsc.org

The cyclohexyl-phenyl motif can influence self-assembly in several ways. As seen in organic semiconductors, the substitution of a phenyl group with a cyclohexyl group alters the intermolecular forces. rsc.org The absence of C-H···π interactions in the cyclohexyl case can lead to different packing arrangements compared to purely aromatic systems. rsc.org This allows for the tuning of solid-state structures, which is a form of controlling self-assembly.

The tendency of molecules to form one-dimensional nanofibers or other hierarchical structures is often driven by π-π stacking interactions between aromatic cores, with peripheral groups modulating the packing. nih.gov In studies of short-peptide amphiphiles, the co-assembly of molecules with different aromatic groups (like fluorenyl and naphthyl) is driven by π-π interactions, resulting in well-defined fibrillar morphologies. rsc.org By analogy, a molecule like this compound, with its distinct aliphatic and aromatic parts, could self-assemble into structures where the aromatic cores stack, and the cyclohexyl groups form an outer layer, potentially influencing solubility and interactions with the surrounding medium. This balance of interactions is key to designing materials that form specific hierarchical structures for applications ranging from electronics to biomaterials. nih.gov

Table of Mentioned Compounds

Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. mdpi.com

High-Resolution NMR for Connectivity and Stereochemistry

For a molecule like Cyclohexyl(cyclohexylphenyl)benzene, one-dimensional (1D) and two-dimensional (2D) high-resolution NMR experiments are crucial for establishing the fundamental framework of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum would provide initial insights into the structure. Protons on the benzene (B151609) rings would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing the substitution pattern on the rings. chemicalbook.comresearchgate.net The protons of the cyclohexyl groups would be found in the aliphatic region (typically δ 1.0-2.5 ppm). The complexity of these signals can indicate the degree of conformational freedom and the chemical environment of each cyclohexyl ring.

¹³C NMR Spectroscopy : The carbon NMR spectrum distinguishes between the sp²-hybridized carbons of the benzene rings (δ 120-150 ppm) and the sp³-hybridized carbons of the cyclohexyl rings (δ 25-50 ppm). rsc.org The number of distinct signals indicates the molecule's symmetry.

2D NMR Techniques : To assemble the molecular puzzle, 2D NMR is essential.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within each cyclohexyl ring and within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is fundamental for assigning the ¹H and ¹³C resonances unambiguously. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is the key technique for connecting the different structural fragments. For instance, an HMBC correlation between a cyclohexyl proton and a phenyl carbon would definitively establish the point of attachment between the rings. researchgate.net

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm

| Group | Proton (¹H) Shift Range (ppm) | Carbon (¹³C) Shift Range (ppm) | Key 2D Correlations |

|---|---|---|---|

| Phenyl (Aromatic) | 7.0 - 8.0 | 120 - 150 | COSY (within ring), HMBC (to cyclohexyl) |

| Cyclohexyl (Aliphatic) | 1.0 - 2.5 | 25 - 50 | COSY (within ring), HMBC (to phenyl) |

Advanced NMR Techniques for Conformational Studies

The cyclohexyl rings in this compound are not static; they exist in dynamic equilibrium between different conformations, primarily the chair form. wikipedia.org The interconversion between two chair forms is known as a ring flip. wikipedia.org

Dynamic NMR (DNMR) Spectroscopy : At room temperature, this ring-flipping process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. wikipedia.org By lowering the temperature, this process can be slowed down. Dynamic NMR studies involve acquiring spectra at various temperatures. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and then resolve into two distinct signals. nih.gov Analyzing these changes allows for the determination of the energy barrier (ΔG‡) for the ring inversion process. nih.gov For substituted cyclohexanes, one chair conformation is often more stable than the other, and DNMR can be used to determine the relative populations of the conformers. semanticscholar.org

Nuclear Overhauser Effect (NOE) Spectroscopy : NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly useful for determining the relative stereochemistry and preferred conformation. For example, strong NOE cross-peaks between protons on the phenyl ring and specific protons on the cyclohexyl ring can confirm the spatial orientation of the rings relative to each other. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides crucial information about the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. chemguide.co.uk

Upon ionization in a mass spectrometer, a molecule like this compound would form a molecular ion (M⁺•), the peak for which confirms the compound's molecular weight. docbrown.info The high energy of the ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uk

For a molecule with both aromatic and aliphatic components, fragmentation would likely proceed through several pathways:

Loss of the Cyclohexyl Group : Cleavage of the bond between a cyclohexyl ring and a phenyl ring is a probable fragmentation pathway.

Fragmentation within the Cyclohexyl Ring : The saturated cyclohexyl ring can undergo fragmentation, often by losing ethylene (B1197577) (C₂H₄, 28 mass units), leading to a characteristic base peak at m/z 56 for a simple cyclohexane (B81311). docbrown.info

Formation of Stable Aromatic Cations : Aromatic compounds often form a very stable tropylium ion ([C₇H₇]⁺) at m/z 91 through rearrangement, especially if a benzyl-like substituent is present. youtube.com

Interactive Data Table: Common Mass Fragments for Structural Moieties

| Fragment Ion (m/z) | Possible Identity | Originating Moiety |

|---|---|---|

| M⁺• | Molecular Ion | Entire Molecule |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Aromatic |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl |

| 56 | [C₄H₈]⁺• | Cyclohexyl |

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis

In synthesis or environmental analysis, this compound may be part of a complex mixture of isomers or related polycyclic aromatic hydrocarbons (PAHs). shimadzu.com Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing such mixtures. tdi-bi.comuri.edu

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for volatile and thermally stable compounds. The sample mixture is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase in a long capillary column. tdi-bi.com As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. nih.gov This allows for both the separation and positive identification of multiple components in a single run. uri.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile or thermally sensitive compounds, LC-MS is the method of choice. Separation occurs in a liquid mobile phase, and various ionization techniques can be used to transfer the analytes into the gas phase for MS analysis.

X-ray Diffraction for Solid-State Structure Determination

While NMR and MS provide information about molecular connectivity and behavior in solution or the gas phase, X-ray diffraction provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide a precise 3D map of electron density. nih.gov This technique allows for the direct measurement of:

Bond Lengths and Angles : Providing definitive proof of the molecular structure. mdpi.com

Conformation : The exact conformation of the cyclohexyl rings (e.g., chair, boat, or twist-boat) and the torsion angles between the phenyl and cyclohexyl rings in the solid state can be determined.

Intermolecular Interactions : The analysis reveals how molecules pack together in the crystal lattice, providing insight into non-covalent interactions like C-H···π stacking, which can influence the material's bulk properties. mdpi.com

For example, the crystal structure of 1,3,5-tri-t-butylbenzene shows specific conformations and packing arrangements dictated by its bulky substituents, providing a model for how the similarly bulky cyclohexyl groups in this compound might influence its solid-state structure.

Spectroscopic Methods for Electronic and Vibrational Information

Spectroscopic techniques are indispensable in determining the electronic and vibrational characteristics of molecules. Methods such as UV-Vis, IR, and Raman spectroscopy provide valuable insights into molecular structure, bonding, and electronic transitions.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For aromatic compounds, characteristic absorptions are typically observed due to π → π* transitions of the benzene ring. While specific data for this compound is not available, related aromatic hydrocarbons generally exhibit intense absorption near 205 nm and a less intense, structured band in the 255 to 275 nm range. openstax.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds between them, providing a unique "fingerprint" for a compound.

In IR spectroscopy, the absorption of infrared radiation corresponding to the vibrational energy levels of the molecule is measured. For a molecule like this compound, one would expect to observe characteristic C-H stretching vibrations for both the aromatic and cyclohexyl groups. Aromatic C-H stretches typically appear around 3030 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl rings would be found just below 3000 cm⁻¹. openstax.org Additionally, characteristic peaks for the aromatic ring itself are expected in the 1450 to 1600 cm⁻¹ region. openstax.org

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light provides information about the vibrational modes of the molecule. For aromatic compounds, a strong Raman signal corresponding to the symmetric "ring-breathing" mode is typically a prominent feature. researchgate.net

Without experimental data for this compound, a detailed analysis and presentation of its spectroscopic characteristics in data tables is not possible at this time.

Future Perspectives and Unexplored Research Frontiers

Development of Novel and More Efficient Synthetic Pathways

The conventional production of hydrogenated terphenyls is a multi-step process that begins with the synthesis of terphenyl from benzene (B151609), followed by partial hydrogenation. One patented method outlines a process that starts with mixing purified petroleum benzin with a catalyst, which is then vaporized. google.com This benzene vapor undergoes a cracking reaction in a tubular reactor to form biphenyl (B1667301) and terphenyl. google.com The resulting mixture is then cooled, and the components are separated through a two-stage rectification process. google.com Finally, the isolated terphenyl is hydrogenated in an autoclave to produce the finished hydrogenated terphenyl product. google.com

Future research is focused on improving the efficiency and energy consumption of this process. Innovations include the use of high-performance, energy-saving tubular reactors for the initial cracking of benzene, which can significantly reduce energy use and improve product conversion rates. google.com Another approach to synthesis involves the catalytic hydrogenation of terphenyl over a catalyst composed of copper, magnesium, and zinc oxides on a modified activated carbon support. The process involves preparing a metal salt solution and an alkali solution, which are co-precipitated onto the phosphoric acid-treated carbon support. This catalyst is then used for the hydrogenation step. The development of more selective and robust catalysts that can operate under milder conditions and minimize by-product formation remains a key objective for making these synthetic pathways more efficient and economical.

In-depth Understanding of Structure-Reactivity Relationships through Computational Chemistry

Currently, there is limited publicly available research focused on the computational chemistry of specific hydrogenated terphenyl isomers. The commercial products are complex mixtures of various partially hydrogenated isomers, which complicates detailed theoretical studies. chemicalbook.comcdc.govnoaa.gov This lack of data presents a significant research frontier.

Future computational studies could provide profound insights into the structure-property and structure-reactivity relationships of these compounds. By modeling specific isomers, researchers could:

Predict thermal stability, viscosity, and heat capacity to design superior heat transfer fluids.

Simulate degradation pathways at high temperatures to better understand coking and the formation of low-boiling components. guidechem.com

Elucidate the interactions between the different isomers within the mixture and how they collectively determine the bulk properties of the fluid.

Guide the development of catalysts for more selective hydrogenation, predicting how different isomers might interact with catalyst surfaces.

Such in-depth computational analysis is crucial for moving beyond empirical observations and enabling the rational design of next-generation materials with tailored properties.

Expansion of Applications in Emerging Advanced Materials

The primary application for hydrogenated terphenyls is as high-temperature liquid-phase heat transfer fluids. guidechem.comparatherm.com Their high thermal stability, low vapor pressure, and excellent anti-coking properties make them ideal for demanding industrial processes. guidechem.comschultzchem.com They are widely used in chemical engineering, petrochemicals, synthetic fiber production (such as polyester (B1180765) and nylon), and silicone monomer synthesis. guidechem.comschultzchem.com

Beyond their established role, there are opportunities to expand their application in advanced materials:

High-Temperature Lubricants: The chemical stability and lubricating properties of hydrogenated terphenyls make them suitable for use as high-temperature lubricating oils and greases for industrial equipment.

Thermal Conductive Media: Their excellent thermal conductivity is being leveraged in liquid cooling systems and as heat dissipation materials for electronics.

Plasticizers: Hydrogenated terphenyls are used as plasticizers, which are additives that increase the plasticity or fluidity of a material. chemicalbook.com

Chemical Intermediates: They serve as important intermediates in organic synthesis, providing a platform for creating other complex molecules.

Process Solvents: Due to their high boiling point, high chemical stability, and low reactivity, they are used as process media or solvents in the chemical and petrochemical industries. eastman.com

The following table summarizes the typical properties of a commercial hydrogenated terphenyl mixture, illustrating its suitability for these applications.

| Property | Test Method | Typical Value | Units |

| Composition | - | Hydrogenated terphenyl mixture | - |

| Appearance | - | Yellowish clear liquid | - |

| Molecular Weight (Average) | - | 242 | - |

| Density @ 25°C | - | 1.01 | g/mL |

| Flash Point | ASTM D92 | 184 | °C |

| Fire Point | ASTM D92 | 212 | °C |

| Autoignition Temperature | ASTM E659 | 374 | °C |

| Normal Boiling Point | - | 359 | °C |

| Kauri-Butanol Value | ASTM D1133 | 34.9 | - |

| Water solubility @ 20°C | - | 0.061 | mg/L |

Table based on data for MCS® 2811 process fluid. eastman.com

Sustainable and Green Methodologies for Scalable Production

The current production methods for hydrogenated terphenyls rely on benzene, a petrochemical feedstock. google.com This presents challenges from a sustainability perspective. Future research is aimed at developing greener methodologies for their production. While a fully "green" synthesis from renewable resources is a long-term goal, intermediate steps can be taken to improve the sustainability of the current process.

One key area of focus is on the product lifecycle. The high thermal stability of these fluids means they have a long service life, reducing the frequency of replacement. schultzchem.com Furthermore, some suppliers highlight that the used fluid is renewable, which satisfies corporate sustainable development policies. schultzchem.com This suggests that regeneration or recycling protocols for spent heat transfer fluid are an important aspect of their sustainable use, minimizing waste and reducing the need for new production.

In the synthesis process itself, the development of more efficient and recyclable catalysts, as mentioned in patent literature, contributes to greener production by reducing waste and energy consumption. google.com The long-term frontier would involve exploring bio-based feedstocks to replace benzene, though this would require fundamentally new synthetic routes.

Q & A

Q. What are the established synthetic routes for cyclohexylbenzene, and how do their yields compare under standard conditions?

Cyclohexylbenzene is synthesized via multiple pathways:

- Hydrogenation of biphenyl or cyclohexenylbenzene using catalysts like Pt or Ni .

- Friedel-Crafts alkylation of benzene with cyclohexene or cyclohexanol in the presence of AlCl₃, H₂SO₄, or boron halides .

- Hydroalkylation of benzene with cyclohexene over bifunctional catalysts (e.g., Ni-based systems) at 250–320°C and 410–500 psig .

Q. Yield Comparison

| Method | Catalyst | Yield Range | Key Byproducts | Reference |

|---|---|---|---|---|

| Hydrogenation | Pt/Ni | 15–24% | Dicyclohexylbenzene | |

| Friedel-Crafts | AlCl₃ | 26–30% | Oligomers, isomers | |

| Hydroalkylation | Ni/acidic support | 13.5–29.9% | DCHB, cyclohexane |

Methodological Note : Optimize AlCl₃ stoichiometry (1:1.5 molar ratio of benzene:cyclohexene) to minimize oligomerization .

Q. What analytical techniques are recommended for characterizing cyclohexylbenzene and its derivatives?

- GC-MS : Quantify product distribution (e.g., cyclohexane, methylcyclopentane) in hydroalkylation reactions .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., para-cyclohexyl attachment) via aromatic proton shifts .

- X-ray crystallography : Resolve structural ambiguities using SHELX software for refinement .

- Solubility tests : Verify purity by solubility in ethanol (soluble) vs. water (insoluble) .

Key Physical Properties (Cyclohexylbenzene) :

| Property | Value |

|---|---|

| Boiling Point | 239°C (at 2 mmHg) |

| Density (20°C) | 0.942 g/cm³ |

| Refractive Index | 1.5329 |

Advanced Research Questions

Q. How do reaction parameters influence selectivity in benzene hydroalkylation to cyclohexylbenzene?

Critical Parameters :

- Temperature : Elevated temperatures (>300°C) reduce cyclohexylbenzene yield (13.5% at 320°C vs. 29.9% at 265°C) due to competing dehydrogenation to biphenyl .

- LHSV (Liquid Hourly Space Velocity) : Lower LHSV (<2 h⁻¹) enhances contact time, improving cyclohexylbenzene formation .

- Hydrogen Flow : Optimal H₂/benzene molar ratio (0.62–0.64) minimizes cyclohexane byproducts .

| Temp (°F) | Pressure (psig) | LHSV | Cyclohexylbenzene Yield | DCHB Impurities |

|---|---|---|---|---|

| 250 | 460 | 2 | 26.0% | 0.3% |

| 320 | 500 | 2 | 13.5% | 0.04% |

| 265 | 410 | 2 | 29.9% | 0.5% |

Recommendation : Use response surface methodology (RSM) to model interactions between parameters.

Q. What mechanistic insights explain cyclohexyl radical behavior in aromatic substitution reactions?

Cyclohexyl radicals generated via homolytic cleavage (e.g., from cyclohexyl chloride) undergo:

Q. Experimental Validation :

Q. How can computational methods predict physicochemical properties of cyclohexylbenzene derivatives?

- QSPR Models : Correlate substituent effects (e.g., methyl groups) with boiling points or solubility using molecular descriptors .

- DFT Calculations : Simulate transition states in hydroalkylation to identify rate-limiting steps (e.g., cyclohexene adsorption on Ni catalysts) .

Case Study : For 1-cyclohexyl-2,4-dimethylbenzene, QSPR predicts a 5% deviation in boiling point compared to experimental data .

Q. What strategies mitigate catalyst deactivation in cyclohexylbenzene synthesis?

- Coke Removal : Regenerate Ni catalysts via controlled oxidation (air at 400°C) to burn off carbon deposits .

- Acid Site Recovery : Recharge acidic supports (e.g., zeolites) with NH₄⁺ exchange to restore Brønsted acidity .

Performance Metrics Post-Regeneration :

| Cycle | Cyclohexylbenzene Yield | DCHB Impurities |

|---|---|---|

| Fresh | 29.9% | 0.5% |

| Regenerated | 28.1% | 0.6% |

Q. How do steric effects influence the regioselectivity of cyclohexylbenzene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.